![molecular formula C20H15BrFNOS B5204151 N-(4-bromo-2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B5204151.png)
N-(4-bromo-2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C14H11BrFNOS This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-fluoroaniline, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2-fluoroaniline.
Acetylation: The brominated product is then acetylated using acetic anhydride to form N-(4-bromo-2-fluorophenyl)acetamide.
Thioether Formation: The final step involves the reaction of N-(4-bromo-2-fluorophenyl)acetamide with thiophenol in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine, fluorine, and sulfur atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-fluorophenyl)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide
- N-(4-bromo-2-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the combination of bromine, fluorine, and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFNOS/c21-15-11-12-18(17(22)13-15)23-20(24)19(14-7-3-1-4-8-14)25-16-9-5-2-6-10-16/h1-13,19H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNMNFGUUWWRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Br)F)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.